molecular formula C7H14O B7766545 2-Methylcyclohexanol CAS No. 615-39-4

2-Methylcyclohexanol

Cat. No.: B7766545
CAS No.: 615-39-4
M. Wt: 114.19 g/mol
InChI Key: NDVWOBYBJYUSMF-UHFFFAOYSA-N
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Description

2-Methylcyclohexanol is an organic compound with the molecular formula C7H14O. It is a colorless, viscous liquid with a mild coconut oil odor. This compound is a derivative of cyclohexanol, where a methyl group is substituted at the second position of the cyclohexane ring. It exists in both cis and trans isomeric forms .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylcyclohexanol can be synthesized through the hydrogenation of ortho-cresol. The process involves the reduction of ortho-cresol to this compound using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, this compound is produced by the catalytic hydrogenation of ortho-cresol. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclohexanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylcyclohexanol in dehydration reactions involves the formation of an oxonium ion. The alcohol’s oxygen donates electrons to a hydrogen ion, forming an oxonium ion. This ion then cleaves from the cyclohexane ring, forming a carbocation. The carbocation undergoes elimination to form the alkene products .

Comparison with Similar Compounds

2-Methylcyclohexanol can be compared with other similar compounds such as:

    Cyclohexanol: Lacks the methyl group, making it less sterically hindered.

    2-Methylcyclohexanone: The oxidized form of this compound.

    1-Methylcyclohexanol: The methyl group is at a different position on the cyclohexane ring.

The uniqueness of this compound lies in its specific reactivity due to the position of the methyl group, which influences its chemical behavior and the types of reactions it undergoes .

Properties

IUPAC Name

2-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3
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InChI Key

NDVWOBYBJYUSMF-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCCC1O
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Molecular Formula

C7H14O
Record name 2-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID90862235
Record name 2-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Straw-colored liquid with a weak odor of coconut oil. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

325.4 to 330.8 °F at 760 mmHg (USCG, 1999), 165-166 °C
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Flash Point

138 °F (USCG, 1999), 58 °C c.c.
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Solubility

Solubility in water: poor
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Density

0.93 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.93
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Vapor Density

Relative vapor density (air = 1): 3.9
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CAS No.

583-59-5, 615-39-4, 7443-70-1, 7443-52-9, 19043-02-8
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Melting Point

less than -6 °F (USCG, 1999), -9.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcyclohexanol
Reactant of Route 2
2-Methylcyclohexanol
Reactant of Route 3
2-Methylcyclohexanol
Reactant of Route 4
Reactant of Route 4
2-Methylcyclohexanol
Reactant of Route 5
2-Methylcyclohexanol
Reactant of Route 6
2-Methylcyclohexanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylcyclohexanol?

A1: this compound has the molecular formula C7H14O and a molecular weight of 114.19 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: The 13C NMR spectra of stereoisomeric 2-methylcyclohexanols and their acetates have been studied, revealing characteristic chemical shifts for different isomers. [] This information is valuable for structural elucidation and differentiation between isomers.

Q3: How many stereoisomers exist for this compound?

A3: this compound exists as four stereoisomers: cis-2-methylcyclohexanol, trans-2-methylcyclohexanol, cis-4-methylcyclohexanol, and trans-4-methylcyclohexanol. []

Q4: Can these isomers be distinguished based on their gas-phase acidity?

A4: Yes, the gas-phase acidities (ΔG° acid) of the this compound epimers have been determined. The cis isomer exhibits slightly lower acidity compared to the trans isomer. This difference can be attributed to both energetic and conformational factors. []

Q5: Can the isomers be separated in a laboratory setting?

A5: Yes, counter-current distribution techniques have proven effective for separating diastereoisomeric mixtures of 2-methylcycloalkanols, including this compound, into their respective cis and trans isomers with good yields. []

Q6: How do the cis and trans isomers of this compound differ in their dehydration reactions?

A6: The cis isomer predominantly forms 1-methylcyclohexene, while the trans isomer yields a more complex mixture including other methylcyclohexene isomers and even a ring contraction product, 1-ethylcyclopentene. This difference arises from variations in the reaction mechanisms and intermediates involved. []

Q7: Can this compound be oxidized to a ketone?

A7: Yes, this compound can be oxidized to 2-methylcyclohexanone. This transformation can be achieved using various oxidizing agents, and the reaction conditions can influence the stereochemistry of the product. [, , ]

Q8: What is the role of this compound in the study of electrorheological fluids?

A8: this compound, with its relatively high dielectric constant (εs = 13), serves as a high-conductivity solvent in electrorheological (ER) fluid research. Studies using this compound-based ER fluids have revealed the frequency-dependent nature of yield stress in such systems. This dependence arises from the interplay between the dielectric mismatch mechanism and the electrical conductivity of the liquid. []

Q9: Has this compound been investigated for its biocatalytic potential?

A9: Yes, research has explored the enantioselective reduction capabilities of microorganisms like Glomerella cingulata on alkylcyclohexanones, including 2-methylcyclohexanone. Notably, G. cingulata preferentially reduces (±)-2-methylcyclohexanone to (+)-cis-2-methylcyclohexanol with high enantiomeric excess, demonstrating its potential for stereoselective biocatalysis. []

Q10: Have computational methods been applied to understand this compound's interactions?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the hydrogenation mechanism of o-cresol to this compound on a platinum catalyst in an aqueous environment. These studies provided valuable insights into the role of water in accelerating hydrogenation rates and influencing the desorption of intermediate species. []

Q11: What is known about the toxicity of this compound?

A11: Acute toxicity studies using Daphnia magna and freshwater algae (Selenastrum capricornutum and Ankistrodesmus falcatus) have established the EC50 and IC50 values for this compound, providing initial data on its potential environmental impact. []

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